3-[3-(Dimethylamino)propoxy]benzaldehyde
Description
3-[3-(Dimethylamino)propoxy]benzaldehyde is an organic compound with the molecular formula C12H17NO2. It is commonly used as an intermediate in chemical synthesis and has various applications in scientific research and industry .
Structure
2D Structure
Properties
IUPAC Name |
3-[3-(dimethylamino)propoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(2)7-4-8-15-12-6-3-5-11(9-12)10-14/h3,5-6,9-10H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVPGTWBRBJOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444013 | |
| Record name | 3-[3-(dimethylamino)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26815-13-4 | |
| Record name | 3-[3-(dimethylamino)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation in Dimethylformamide (DMF)
A widely reported method involves reacting 3-hydroxybenzaldehyde with 3-chloro-$$N,N$$-dimethylpropan-1-amine hydrochloride in the presence of potassium carbonate ($$K2CO3$$) as a base. The reaction is conducted in DMF at 60°C for 12–18 hours (overnight).
Procedure :
- Reagents :
- 3-Hydroxybenzaldehyde (1.73 g, 10 mmol)
- 3-Chloro-$$N,N$$-dimethylpropan-1-amine hydrochloride (1.74 g, 11 mmol)
- $$K2CO3$$ (2.76 g, 20 mmol)
- DMF (10 mL)
Steps :
- Combine reagents in DMF and stir at 60°C.
- Quench with water (50 mL) and extract with ethyl acetate.
- Purify via column chromatography (petroleum ether/ethyl acetate gradient).
Alkylation in Acetone with Sodium Iodide (NaI)
An alternative approach substitutes DMF with acetone and introduces NaI as a catalyst. This method reduces reaction time and improves regioselectivity.
Procedure :
- Reagents :
- 3-Hydroxybenzaldehyde (8.3 g, 25.7 mmol)
- 3-Chloro-$$N,N$$-dimethylpropan-1-amine (20.8 g, 102.5 mmol)
- $$K2CO3$$ (7.1 g, 51.3 mmol)
- NaI (2.1 g, 12.8 mmol)
- Acetone (100 mL)
Steps :
- Reflux reagents in acetone at 60°C for 6–8 hours.
- Filter solids and purify via silica gel chromatography.
Comparative Analysis of Methods
Key Optimization Strategies
Solvent Selection
Temperature and Time
- Reactions at 60°C balance speed and side-product formation. Higher temperatures may degrade the aldehyde group.
Chemical Reactions Analysis
3-[3-(Dimethylamino)propoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
3-[3-(Dimethylamino)propoxy]benzaldehyde serves as a significant intermediate in organic synthesis, particularly in the preparation of complex molecules. It has been utilized in the synthesis of asymmetrically meso-substituted porphyrins, which are vital in various applications ranging from catalysis to materials science. The compound's ability to participate in condensation reactions makes it a valuable building block for synthesizing more complex organic structures.
Case Study: Porphyrin Synthesis
A notable study reported the synthesis of porphyrins using this compound as a precursor. The process involved the reaction of this compound with pyrrole under controlled conditions, leading to the formation of meso-substituted dipyrromethanes. These porphyrins exhibit unique optical properties and have potential applications in photodynamic therapy and as fluorescent markers in biological imaging .
Photodynamic Therapy
The compound has shown promise in photodynamic therapy (PDT), a treatment that uses photosensitizing agents activated by light to produce reactive oxygen species capable of killing cancer cells. Research indicates that derivatives of this compound can enhance the efficacy of PDT due to their ability to bind effectively to cellular components and generate singlet oxygen upon light activation.
Case Study: BODIPY Derivatives
Recent studies synthesized BODIPY dyes containing dimethylaminopropoxy substituents derived from this compound. These compounds demonstrated effective binding to bacterial cells and exhibited strong fluorescence properties, making them suitable for imaging and therapeutic applications . The incorporation of this compound into BODIPY structures enhances their photophysical properties, facilitating their use as imaging agents in biological systems.
Cosmetic Formulation
In the cosmetic industry, this compound is being explored for its potential as an ingredient in skin care products. Its properties suggest that it could function as an emulsifier or stabilizer, helping to improve the texture and stability of formulations.
Cosmetic Applications
- Emulsifiers : The compound can aid in forming stable emulsions, which are crucial for creams and lotions.
- Stabilizers : It may enhance the stability of formulations against phase separation.
- Active Ingredients : Due to its chemical structure, it might also have moisturizing properties beneficial for skin care products .
Summary Table of Applications
| Application Field | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Porphyrin synthesis |
| Photodynamic Therapy | Component in photosensitizers for cancer treatment | BODIPY derivatives for imaging |
| Cosmetic Formulation | Functions as emulsifier/stabilizer in skin care products | Creams and lotions |
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)propoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
3-[3-(Dimethylamino)propoxy]benzaldehyde can be compared with other similar compounds such as:
- 4-[3-(Dimethylamino)propoxy]benzaldehyde
- 3-[2-(Dimethylamino)ethoxy]benzaldehyde
- 4-[2-(Diethylamino)ethoxy]benzaldehyde
These compounds share similar structural features but differ in the position and nature of the substituents on the benzaldehyde ring. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these similar compounds .
Biological Activity
3-[3-(Dimethylamino)propoxy]benzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H17N1O2
- Molecular Weight : 207.27 g/mol
- CAS Number : 5407-04-5
The compound features a benzaldehyde moiety substituted with a propoxy group containing a dimethylamino functional group, which may influence its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets, including:
- P-glycoprotein (P-gp) : It has been suggested that compounds with similar structures can inhibit P-glycoprotein, enhancing the intracellular accumulation of drugs like doxorubicin. This mechanism is particularly relevant in cancer therapy, where P-gp often contributes to multidrug resistance .
- Toll-like Receptors (TLRs) : Some derivatives of benzaldehyde have been studied for their ability to act as agonists for TLRs, which play a crucial role in immune response modulation. This suggests potential applications in immunotherapy .
Antimicrobial Activity
A study evaluated the antibacterial properties of benzaldehyde derivatives, including those with dimethylamino substitutions. The results indicated significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess potency:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-DMAPB | Staphylococcus aureus | 44 |
| 3-DMAPB | Escherichia coli | 180 |
| Reference | Ciprofloxacin | 1 |
These findings suggest that the compound may be effective against resistant bacterial strains .
Case Studies
- Cancer Treatment : In vitro studies have shown that compounds similar to this compound can enhance the effectiveness of chemotherapeutic agents by inhibiting drug efflux through P-glycoprotein. This was demonstrated in human cervical carcinoma cells where the compound increased drug uptake significantly compared to controls .
- Immunomodulation : Research on TLR agonists has indicated that compounds with similar structures can stimulate immune responses, which may be beneficial in cancer therapies and vaccine development. The activation of TLR7 and TLR8 has been linked to enhanced dendritic cell function and cytokine secretion, leading to improved adaptive immunity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[3-(Dimethylamino)propoxy]benzaldehyde while minimizing byproduct formation?
- Methodology : Use a nucleophilic substitution reaction between 3-(dimethylamino)propanol and 3-hydroxybenzaldehyde under alkaline conditions. Monitor reaction progression via TLC (alumina plates, dichloromethane solvent) and employ reflux with catalytic glacial acetic acid to enhance yield . Purify via vacuum filtration and washing with methanol/water mixtures to remove unreacted starting materials .
Q. What analytical techniques are most reliable for characterizing this compound?
- Approach :
- 1H/13C-NMR : Assign peaks using deuterated DMSO (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C) to confirm aldehyde proton (δ ~9.8–10.0 ppm) and dimethylamino group integration .
- FTIR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- HRMS : Validate molecular weight (C₁₂H₁₇NO₂, MW 207.27) with <2 ppm error .
Q. How should researchers handle and store this compound to prevent degradation?
- Guidelines : Store at 2–8°C in airtight, light-protected containers due to air sensitivity. Use inert atmospheres (N₂/Ar) during handling to avoid oxidation of the dimethylamino group .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic effects of the dimethylamino-propoxy substituent on benzaldehyde reactivity?
- Strategy : Perform DFT calculations (e.g., Gaussian or ORCA) to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with analogs like 3-methoxy-4-methylbenzaldehyde to assess electron-donating effects of the dimethylamino group . Validate results with experimental UV-Vis spectra (λmax shifts in polar solvents) .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Critical Analysis :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines, ensuring standardized protocols (IC₅₀ calculations, n ≥ 3).
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew activity readings .
- Structural Analog Comparison : Benchmark against 4-benzyloxy-3-methoxybenzaldehyde derivatives to isolate substituent-specific effects .
Q. What mechanistic insights can be gained from studying the base-catalyzed cleavage of the propoxy linker in this compound?
- Experimental Design :
- Kinetic Studies : Monitor hydrolysis rates (NaOH/EtOH, 25–80°C) via HPLC to determine activation energy (Arrhenius plot).
- Isotopic Labeling : Use deuterated solvents (D₂O) to track proton transfer steps in the reaction pathway .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in neurological targets?
- Framework :
- Analog Synthesis : Modify the dimethylamino group (e.g., trimethylammonium or pyrrolidino variants) and assess acetylcholine esterase inhibition .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to muscarinic receptors, guided by crystallographic data from related benzaldehyde derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
